2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique tricyclic structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core
Properties
Molecular Formula |
C22H18ClN5 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-11,12-dimethyl-10-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18ClN5/c1-13-4-10-18(11-5-13)28-15(3)14(2)19-21(28)24-12-27-22(19)25-20(26-27)16-6-8-17(23)9-7-16/h4-12H,1-3H3 |
InChI Key |
NWQZDDDYAZHICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The synthesis begins with the formation of a pyrrole ring through the reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with triethyl orthoesters.
Cyclization: The intermediate is then treated with hydrazine hydrate to form 4-imino-3H-pyrrolo[2,3-d]pyrimidin-3-amines.
Final Cyclization: The final cyclization step involves heating the intermediate with acyl chlorides in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst under solvent-free conditions.
Chemical Reactions Analysis
2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings, especially at the chlorophenyl group.
Scientific Research Applications
2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Antimicrobial Agents: The triazole ring in its structure is known for its antimicrobial properties, making this compound a potential candidate for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets:
CDK2 Inhibition: The compound binds to the active site of CDK2 (Cyclin-Dependent Kinase 2), inhibiting its activity and thereby preventing the proliferation of cancer cells.
Enzyme Inhibition: It interacts with the active sites of enzymes like carbonic anhydrase and cholinesterase, leading to their inhibition and subsequent therapeutic effects.
Comparison with Similar Compounds
2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a similar core structure and have shown potential as CDK2 inhibitors.
1,2,4-Triazolo[4,3-a]pyrimidine: This compound also exhibits significant biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
